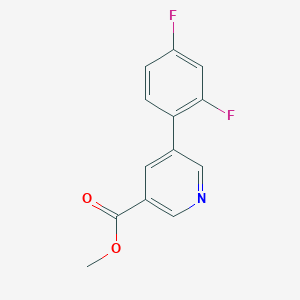
5-(2,4-二氟苯基)吡啶-3-羧酸甲酯
描述
“Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique reveals the characteristic torsion angles and indicates a high rotational freedom of the pyridyl group linked at certain carbon atoms .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .科学研究应用
1. 药物化学中的合成和构效关系5-(2,4-二氟苯基)吡啶-3-羧酸甲酯用作合成具有潜在药用价值的复杂分子的构建块。例如,在对氟萘啶作为抗菌剂的研究中,已经探索了取代基(如 1-(2,4-二氟苯基) 基团)对这些化合物抗菌活性的影响(Bouzard 等人,1992 年)。
2. 有机化学中的催化方法已经开发出用于将甲基直接引入芳环(例如吡啶)的催化方法。这项研究对于药物发现过程至关重要,并利用甲醇和甲醛作为原料化学品。该方法通过利用芳香族和非芳香族化合物之间的界面来操作,从而使交替反应模式出现(Grozavu 等人,2020 年)。
3. 晶体学和材料科学对 5-(2,4-二氟苯基)吡啶-3-羧酸甲酯等化合物进行晶体结构和性质分析。例如,已经确定了某些多取代吡啶的晶体结构,包括 C—H⋯O、C—H⋯F 和 C—H⋯π 等相互作用,以更好地了解它们的物理性质(Suresh 等人,2007 年)。
4. 吡啶衍生物在农药合成中的应用吡啶的衍生物,如 2,3-二氯-5-三氟甲基吡啶,在农药合成中很重要。研究了合成工艺和不同方法的效率,以优化生产和应用(Xin-xin,2006 年)。
安全和危害
未来方向
属性
IUPAC Name |
methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-4-8(6-16-7-9)11-3-2-10(14)5-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJGSHWKXFZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745270 | |
| Record name | Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate | |
CAS RN |
1346691-66-4 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(2,4-difluorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



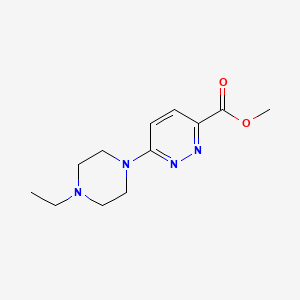
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
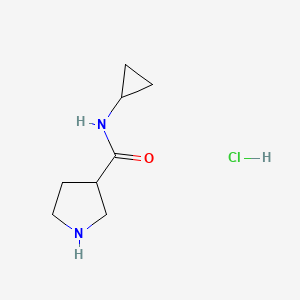

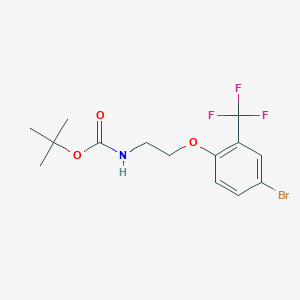
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
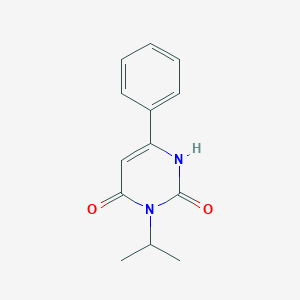
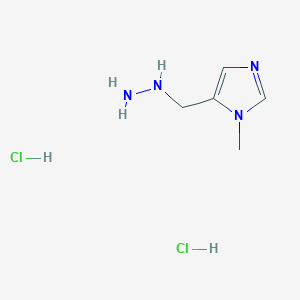
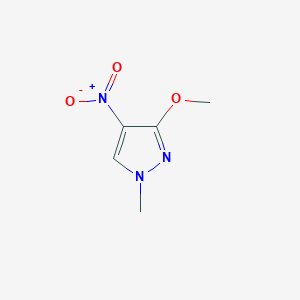
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
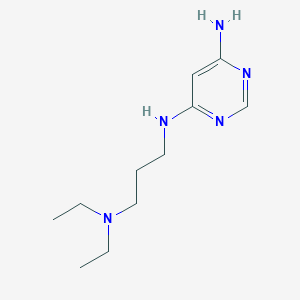
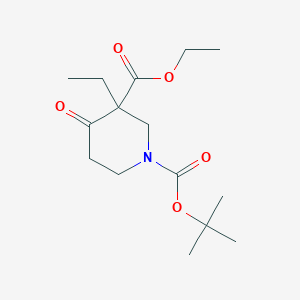
![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
